Insulin-like Growth Factor I (IGF-I) is a crucial polypeptide involved in growth and development, primarily functioning as an anabolic agent in the body. The fragment IGF-I (30-41) TFA refers to a specific segment of the IGF-I molecule, consisting of amino acids 30 to 41, and is often used in research and therapeutic applications. This fragment retains significant biological activity and is synthesized using various chemical methods, typically involving trifluoroacetic acid (TFA) as a key reagent.
IGF-I is naturally produced in the liver and is stimulated by growth hormone. The specific fragment IGF-I (30-41) can be synthesized chemically or produced through recombinant DNA technology, allowing for its use in various scientific studies and potential therapeutic applications.
IGF-I (30-41) TFA is classified as a peptide fragment. It belongs to the broader category of growth factors, specifically insulin-like growth factors, which play vital roles in cellular growth, differentiation, and metabolism.
The synthesis of IGF-I (30-41) TFA typically employs solid-phase peptide synthesis (SPPS), a common technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of IGF-I (30-41) consists of a sequence of twelve amino acids that contribute to its biological activity. The specific sequence is crucial for its interaction with IGF receptors and subsequent signaling pathways.
The molecular weight of IGF-I (30-41) TFA is approximately 1,300 Da. Its structure can be represented as follows:
This sequence exhibits characteristics typical of peptide hormones, including hydrophilic properties due to the presence of polar amino acids.
IGF-I (30-41) TFA can participate in several chemical reactions relevant to its functionality:
The binding affinity and activity can be influenced by factors such as pH and ionic strength, which affect the conformation of the peptide and its interaction with receptors .
The mechanism of action of IGF-I (30-41) involves its binding to specific receptors on target cells, primarily insulin receptors and IGF receptors. This binding activates intracellular signaling pathways that lead to:
Studies have shown that IGF-I fragments retain significant biological activity compared to full-length proteins, making them valuable in therapeutic contexts .
Relevant data indicate that maintaining an optimal pH range enhances the stability and efficacy of this peptide fragment .
IGF-I (30-41) TFA has several scientific applications:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2